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molecular formula C10H10Cl2O2 B8654367 3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride

3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride

Cat. No. B8654367
M. Wt: 233.09 g/mol
InChI Key: QGVOYRUAXRLTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329730B2

Procedure details

3-Chloro-4-[(1-methylethyl)oxy]benzoic acid (D3; 4 g, 18. mmol), dichloromethane (DCM) (30 ml), oxalyl chloride (1.88 ml, 21.4 mmol) and DMF (1.4 μl, 0.019 mmol) were stirred under a blanket of nitrogen for 18 h. The solvent was removed in vacuo to give a yellow oil which crystallised on standing. The solid was dissolved in DCM and the solvent was removed in vacuo to give the title compound as a yellow solid (4.2 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 μL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5](O)=[O:6].C(Cl)(=O)C([Cl:18])=O>CN(C=O)C.ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5]([Cl:18])=[O:6]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(C)C
Name
Quantity
1.88 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.4 μL
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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